molecular formula C21H17NO2 B5686982 N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B5686982
M. Wt: 315.4 g/mol
InChI Key: YLLBSXXWHUMPKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthofuran core with a carboxamide group attached to a 3,4-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through various methods, including the cyclization of naphthol derivatives with appropriate reagents.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the naphthofuran derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan-2-carboxamide: Similar structure but with different substitution patterns on the naphthofuran ring.

    Naphtho[2,3-b]furan-2-carboxamide: Another naphthofuran derivative with variations in the position of the furan ring.

    Dibenzo[b,d]furan-2-carboxamide: A related compound with a dibenzofuran core instead of a naphthofuran core.

Uniqueness

N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may contribute to its antimicrobial properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-7-9-16(11-14(13)2)22-21(23)20-12-18-17-6-4-3-5-15(17)8-10-19(18)24-20/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLBSXXWHUMPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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